N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide
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Overview
Description
“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide” is a synthetic organic compound Its structure includes a benzamide core substituted with a 2-ethylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide” typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylbenzoic acid, 2-ethylphenylamine, and 2,3-dihydrothiophene-1,1-dioxide. The synthesis could involve:
Amide Formation: Reacting 3,5-dimethylbenzoic acid with 2-ethylphenylamine in the presence of a coupling agent like EDCI or DCC to form the corresponding benzamide.
Thiophene Substitution: Introducing the 2,3-dihydrothiophene-1,1-dioxide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxido groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and AlCl3.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding thiol or sulfide.
Substitution: Various substituted benzamides or thiophenes depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Potential as a drug candidate for various therapeutic areas.
Biochemistry: Studying its interaction with biological macromolecules.
Medicine
Drug Development: Investigating its efficacy and safety as a pharmaceutical agent.
Industry
Materials Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved could be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-3,5-dimethylbenzamide: Lacks the thiophene moiety.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethylbenzamide: Lacks the 2-ethylphenyl group.
N-(2-ethylphenyl)-N-(2,3-dihydrothiophen-3-yl)-3,5-dimethylbenzamide: Lacks the dioxido groups.
Uniqueness
The presence of both the 2-ethylphenyl and 1,1-dioxido-2,3-dihydrothiophen-3-yl groups in “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide” makes it unique. This combination of functional groups could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-17-7-5-6-8-20(17)22(19-9-10-26(24,25)14-19)21(23)18-12-15(2)11-16(3)13-18/h5-13,19H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBJMGKKHDHZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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